1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine
Overview
Description
1-(3-Chlorophenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound that belongs to the class of dibenzo[b,f]oxepines. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings. The presence of a chlorophenoxy group and a nitro group in its structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxepine ring: This can be achieved through an intramolecular cyclization reaction involving a suitable precursor, such as a 2-styrylphenol derivative.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction where a chlorophenol reacts with the oxepine intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chlorophenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chlorophenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering gene expression: It can influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(3-Chlorophenoxy)-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as:
Dibenzo[b,f]oxepine: The parent compound without any substituents, used as a scaffold in medicinal chemistry.
1-(4-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine: A similar compound with a methoxy group instead of a chloro group, showing different biological activities.
1-(3-Bromophenoxy)-3-nitrodibenzo[b,f]oxepine:
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-chlorophenoxy)-2-nitrobenzo[b][1]benzoxepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4/c21-14-5-3-6-16(10-14)25-19-11-15(22(23)24)12-20-17(19)9-8-13-4-1-2-7-18(13)26-20/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBPANYSOXBYGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=CC(=CC=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.